tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is a complex chemical compound characterized by the molecular formula . This compound belongs to the class of spiro compounds, which are defined by their unique structure where two or more rings share a single atom. The compound is primarily utilized in medicinal chemistry and material science due to its unique structural properties and reactivity.
The compound is classified under oxalates and is often referenced in various chemical databases such as PubChem and Chem-Impex. Its CAS number is 1227382-01-5, which aids in its identification across different platforms. The compound's structure and properties have been documented in scientific literature, highlighting its significance in research applications.
The synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate typically involves the reaction between tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and oxalic acid. This reaction is generally conducted under inert atmospheric conditions to prevent degradation or unwanted side reactions. The process usually occurs at low temperatures to maintain the stability of the product and maximize yield.
Synthetic Route:
Although detailed industrial production methods are not extensively documented, it can be inferred that they mirror laboratory synthesis but are scaled for larger quantities while ensuring product purity.
The molecular structure of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate features a spiro configuration that contributes to its unique chemical properties. The compound consists of multiple functional groups including carboxylate and oxalate moieties that enhance its reactivity.
Key Structural Data:
The spiro structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate can participate in various chemical reactions due to its functional groups. The presence of both carboxylate and oxalate groups enables it to engage in esterification, nucleophilic substitution, and other organic transformations.
Notable Reactions:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or material properties.
The mechanism of action for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate involves its interaction with specific molecular targets within biological systems. The spiro configuration allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity effectively.
Mechanistic Insights:
This mechanism underscores its potential applications in medicinal chemistry where modulation of biological pathways is critical.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
These properties are essential for determining the appropriate applications and handling procedures for the compound.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate has several applications across various fields:
These applications highlight the versatility of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate in scientific research and industry, emphasizing its importance as a chemical building block in advanced research contexts.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate represents a complex bicyclic amine where a spirocyclic core is functionalized with a Boc-protecting group and stabilized as an oxalate salt. The base compound (CAS RN: 1041026-70-3) has the molecular formula C₁₀H₁₈N₂O₂ (molecular weight: 198.27 g/mol), while the oxalate salt form (CAS RN: 1227382-01-5) corresponds to C₁₂H₂₀N₂O₆ (molecular weight: 288.30 g/mol) [1] [7]. The spiro[3.3]heptane architecture consists of two fused three-membered rings sharing a central quaternary carbon atom, with nitrogen atoms at the 2- and 6-positions. This configuration creates significant molecular rigidity and a well-defined spatial orientation of the nitrogen lone pairs, making it geometrically distinct from linear diamines [4] [8]. The oxalate counterion enhances crystallinity and stability, particularly for the air-sensitive free base.
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name (Base) | tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate |
IUPAC Name (Salt) | tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate |
CAS RN (Base) | 1041026-70-3 |
CAS RN (Salt) | 1227382-01-5 / 1041026-71-4 (hemioxalate) |
Molecular Formula (Base) | C₁₀H₁₈N₂O₂ |
Molecular Formula (Salt) | C₁₂H₂₀N₂O₆ (1:1) / C₂₂H₃₈N₄O₈ (2:1 hemioxalate) |
Synonyms | 2-Boc-2,6-diazaspiro[3.3]heptane; N-Boc-2,6-diazaspiro[3.3]heptane; 2-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptane |
MDL Number | MFCD11226963 (Base); MFCD11976177 (Salt) |
The synthetic accessibility of 2,6-diazaspiro[3.3]heptane derivatives surged in the early 2010s, with tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate first reported circa 2010–2012 [8]. Its development paralleled growing interest in spirocyclic scaffolds as constrained pharmacophores. Boehringer Ingelheim scientists notably utilized this core in the design of BI-3802, a molecular glue degrader, highlighting its pharmaceutical relevance [3] [8]. Commercial availability emerged around 2015–2016 from specialized suppliers (e.g., TCI America, SynQuest Labs), though synthesis remains challenging due to the compound’s air sensitivity and hygroscopic nature. The oxalate salt form (developed to mitigate stability issues) has since become the dominant commercial form, with optimized crystallization protocols enabling multi-gram production [1] [7].
This spirocyclic diamino scaffold has become a privileged structure in drug design due to its:
Table 2: Key Physicochemical and Pharmacological Properties
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 198.27 g/mol (Base); 288.30 g/mol (Salt) | Ideal for fragment-based drug design |
Topological PSA | 41.57 Ų | Enhances membrane permeability |
cLogP (Consensus) | 0.93 | Balances lipophilicity for CNS exposure |
H-Bond Acceptors | 3 | Optimizes solubility and target binding |
H-Bond Donors | 1 (Base); 3 (Salt) | Facilitates salt formation |
GI Absorption | High | Suitable for oral administration |
P-gp Substrate | Yes | May influence CNS penetration |
CYP Inhibition | None (Predicted) | Lowers risk of drug-drug interactions |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1